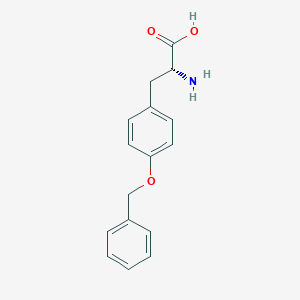

o-Benzyl-d-tyrosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-amino-3-(4-phenylmethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c17-15(16(18)19)10-12-6-8-14(9-7-12)20-11-13-4-2-1-3-5-13/h1-9,15H,10-11,17H2,(H,18,19)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAFHLONDOVSENM-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65733-15-5 | |

| Record name | o-Benzyl-D-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065733155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-BENZYL-D-TYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0XDX5TGP3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

O-Benzyl-D-tyrosine: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

O-Benzyl-D-tyrosine is a protected aromatic amino acid derivative that serves as a crucial building block in peptide synthesis and drug discovery. Its unique structure, featuring a benzyl ether protecting group on the phenolic hydroxyl of D-tyrosine, provides enhanced stability during solid-phase peptide synthesis (SPPS) and allows for selective deprotection strategies. The incorporation of a D-amino acid, such as this compound, into peptide sequences is a key strategy for increasing resistance to proteolytic degradation, thereby improving the pharmacokinetic profile of peptide-based therapeutics.

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its utility in the development of novel therapeutics, particularly those targeting G-protein coupled receptors like the opioid receptors.

Core Chemical and Physical Properties

This compound is a white to off-white powder. Its physicochemical properties are summarized in the table below, providing essential data for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference(s) |

| CAS Number | 65733-15-5 | [1][2] |

| Molecular Formula | C₁₆H₁₇NO₃ | [1][2] |

| Molecular Weight | 271.30 g/mol | [1] |

| Appearance | White to off-white powder | [1][2] |

| Melting Point | 212-214 °C | [1][2] |

| Optical Rotation | [a]20/D = +9 ± 1° (c=1 in 80% AcOH) | [2] |

| Density | 1.221 g/cm³ (Predicted) | [1] |

| Boiling Point | 456.1 ± 40.0 °C (Predicted) | [1] |

| Solubility | Soluble in Dimethylformamide (DMF). | |

| Storage | Store at 2-8 °C | [1] |

Synthesis and Experimental Protocols

The primary application of this compound in peptide synthesis necessitates the protection of its α-amino group, most commonly with a tert-butyloxycarbonyl (Boc) group. The resulting derivative, N-α-Boc-O-benzyl-D-tyrosine, is the key reagent used in Boc-based solid-phase peptide synthesis.

Experimental Protocol: Synthesis of N-α-Boc-O-benzyl-D-tyrosine

This two-part protocol outlines the synthesis of Boc-D-tyrosine followed by the benzylation of the phenolic hydroxyl group.

Part 1: Synthesis of N-α-Boc-D-tyrosine

-

Dissolution: Dissolve D-tyrosine in a suitable solvent system, such as a 1:1 mixture of dioxane and water.

-

Basification: Add a base, such as potassium carbonate (K₂CO₃), to the solution and cool to 0 °C.

-

Boc Protection: Add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane to the reaction mixture.

-

Reaction: Stir the mixture at room temperature overnight.

-

Work-up: Add water and acidify the aqueous layer to a pH of approximately 3-4 with a saturated solution of KHSO₄.

-

Extraction: Extract the product with an organic solvent like ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Boc-D-tyrosine.

Part 2: Synthesis of N-α-Boc-O-benzyl-D-tyrosine

-

Dissolution: Dissolve the synthesized Boc-D-tyrosine in a suitable solvent, such as methanol.

-

Deprotonation: Add a base, for instance, a 28% sodium methoxide solution in methanol, to deprotonate the phenolic hydroxyl group.

-

Benzylation: Add benzyl bromide to the reaction mixture.

-

Reaction: Heat the reaction mixture to 40°C and stir for 3-24 hours. The reaction progress can be monitored by HPLC.

-

Isolation: Upon completion, add water to the reaction mixture. Wash with a nonpolar solvent like toluene, then neutralize with hydrochloric acid to precipitate the solid product.

-

Purification: Filter the solid and dry under vacuum to yield N-α-Boc-O-benzyl-D-tyrosine.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound, in its N-Boc protected form, is a cornerstone of the Boc/Bzl strategy for SPPS. The benzyl group on the side chain is stable to the moderately acidic conditions (e.g., trifluoroacetic acid, TFA) used for the repeated removal of the N-terminal Boc group, but is cleaved under the strong acidic conditions (e.g., anhydrous hydrogen fluoride, HF) used in the final step to release the peptide from the resin.

Experimental Workflow: Boc-SPPS Cycle

The following diagram illustrates a single cycle of amino acid addition in a typical Boc-SPPS workflow.

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Detailed Protocol: Manual SPPS of a Dipeptide (e.g., Gly-D-Tyr(Bzl))

This protocol describes the manual synthesis of a simple dipeptide on a Merrifield resin.

-

Resin Preparation: Swell Merrifield resin in dichloromethane (DCM) in a reaction vessel for 30 minutes.

-

First Amino Acid Attachment: Attach the C-terminal amino acid (e.g., Boc-Gly-OH) to the resin using the cesium salt method.

-

Boc Deprotection:

-

Wash the resin with DCM (3x).

-

Treat the resin with a solution of 50% TFA in DCM for 2 minutes, then drain.

-

Add a fresh 50% TFA in DCM solution and agitate for 30 minutes.

-

Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).

-

-

Neutralization:

-

Wash the resin with DMF (3x).

-

Add a solution of 10% diisopropylethylamine (DIEA) in DMF and agitate for 5 minutes. Repeat this step.

-

Wash the resin with DMF (5x).

-

-

Coupling of Boc-O-benzyl-D-tyrosine:

-

In a separate vial, pre-activate Boc-O-benzyl-D-tyrosine (3 equivalents) with a coupling reagent such as HBTU (3 equivalents) and HOBt (3 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-4 hours.

-

Monitor the reaction completion using a Kaiser test (a negative test indicates a complete reaction).

-

-

Final Steps:

-

After the final coupling, perform a final deprotection step (Step 3).

-

Wash the peptide-resin thoroughly with DMF, DCM, and methanol, and dry under vacuum.

-

-

Cleavage:

-

Transfer the dried peptide-resin to a specialized HF cleavage apparatus.

-

Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours. This step removes the side-chain protecting groups (including the benzyl group from tyrosine) and cleaves the peptide from the resin.

-

Evaporate the HF and precipitate the crude peptide with cold diethyl ether.

-

-

Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

Role in Drug Development: Targeting Opioid Receptors

The incorporation of D-amino acids is a well-established strategy in the design of peptide-based drugs to enhance their stability and receptor affinity. Peptides containing D-tyrosine and its analogs are of particular interest in the development of ligands for opioid receptors, which are key targets for pain management. Endogenous opioid peptides like enkephalins and endorphins are rapidly degraded, limiting their therapeutic potential. Synthetic analogs incorporating this compound can overcome this limitation.

Mu-Opioid Receptor Signaling Pathway

The mu-opioid receptor (MOR) is a class A G-protein-coupled receptor (GPCR) that mediates the analgesic effects of opioids. The binding of an agonist, such as a synthetic peptide containing D-tyrosine, initiates a downstream signaling cascade.

Caption: Simplified Mu-Opioid Receptor (MOR) signaling pathway.

Upon agonist binding, the MOR undergoes a conformational change, activating the associated heterotrimeric G-protein (Gαi/o and Gβγ).[1][2] The Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][3] The Gβγ subunit directly interacts with ion channels, leading to the inhibition of voltage-gated Ca²⁺ channels and the activation of G-protein-coupled inwardly-rectifying K⁺ (GIRK) channels.[2] The cumulative effect of these actions is a reduction in neuronal excitability and neurotransmitter release, which ultimately results in analgesia.

Conclusion

This compound is an indispensable tool for medicinal chemists and peptide scientists. Its role as a protected D-amino acid enables the synthesis of peptide analogs with enhanced stability and tailored biological activity. A thorough understanding of its properties, synthesis, and application in SPPS is crucial for the successful development of novel peptide-based therapeutics, particularly in the ongoing quest for safer and more effective analgesics targeting the opioid system.

References

An In-depth Technical Guide to O-Benzyl-D-tyrosine: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Benzyl-D-tyrosine is a synthetically modified amino acid that serves as a crucial building block in the fields of medicinal chemistry and drug development. As a derivative of the naturally occurring D-tyrosine, the introduction of a benzyl group to the phenolic hydroxyl moiety imparts unique chemical properties that are advantageous for peptide synthesis and the creation of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic characterization of this compound. Furthermore, it delves into its significant role in the development of neuropeptide Y receptor antagonists, offering detailed experimental protocols and a schematic representation of its application in structure-activity relationship studies. This document is intended to be a valuable resource for researchers and professionals engaged in peptide chemistry and drug discovery.

Chemical Structure and Properties

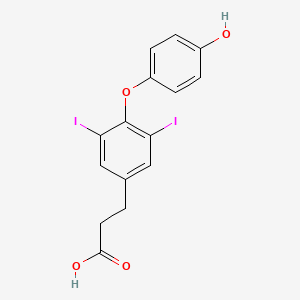

This compound, systematically named (2R)-2-amino-3-[4-(phenylmethoxy)phenyl]propanoic acid, is a protected form of the amino acid D-tyrosine.[1] The key structural feature is the presence of a benzyl group (C₆H₅CH₂-) attached to the oxygen atom of the phenolic side chain of D-tyrosine. This modification prevents the hydroxyl group from participating in unwanted side reactions during chemical synthesis, particularly in peptide synthesis.[]

The chemical structure of this compound is as follows:

Molecular Formula: C₁₆H₁₇NO₃[1][3]

Molecular Weight: 271.31 g/mol [3]

A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | (2R)-2-amino-3-[4-(phenylmethoxy)phenyl]propanoic acid | [1] |

| Synonyms | H-D-Tyr(Bzl)-OH, (R)-2-amino-3-(4-(benzyloxy)phenyl)propanoic acid | |

| CAS Number | 65733-15-5 | [1] |

| Appearance | White to off-white powder | |

| Melting Point | 259 °C (decomposes) | |

| Solubility | Soluble in acidic and basic aqueous solutions. | |

| Optical Rotation | [α]₂₀/D +9.5° ± 1° (c=1 in 4:1 acetic acid:water) |

Synthesis of this compound

The synthesis of this compound is typically achieved through the benzylation of the phenolic hydroxyl group of D-tyrosine. A common method involves the use of a copper(II) complex of D-tyrosine to facilitate selective O-benzylation.[4]

Experimental Protocol: Synthesis of this compound[5]

Materials:

-

D-Tyrosine

-

Sodium hydroxide (NaOH)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Benzyl bromide (C₇H₇Br)

-

Methanol

-

Hydrochloric acid (HCl)

-

Ammonium hydroxide (NH₄OH)

-

Distilled water

Procedure:

-

Dissolve D-Tyrosine (1 equivalent) in a 2N NaOH solution.

-

Add a solution of copper(II) sulfate pentahydrate (0.5 equivalents) in water to the reaction mixture and stir for 30 minutes.

-

Heat the mixture to 60 °C for 15 minutes, then cool to room temperature.

-

Add methanol to the reaction mixture, followed by additional 2N NaOH.

-

Add benzyl bromide (1.1 equivalents) and stir the reaction at room temperature for 4 hours.

-

The resulting precipitate is collected by filtration.

-

The precipitate is washed sequentially with a methanol/water mixture, pure methanol, 1N HCl, distilled water, 1N NH₄OH, and finally with distilled water.

-

The purified product, this compound, is obtained as a white solid after drying.

Quantitative Data:

| Starting Material | Product | Yield | Reference |

| D-Tyrosine | This compound | ~60% | [4] |

Spectroscopic Characterization

The structural integrity and purity of synthesized this compound are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration |

| Aromatic (Benzyl & Tyrosine) | 6.9 - 7.5 | m | 9H |

| -CH (α-proton) | ~4.0 - 4.5 | m | 1H |

| -CH₂- (Benzyl) | ~5.0 | s | 2H |

| -CH₂- (β-protons) | ~3.0 - 3.3 | m | 2H |

| -NH₂ | Variable | br s | 2H |

| -COOH | Variable | br s | 1H |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ) ppm (Predicted) |

| C=O (Carboxyl) | ~170 - 175 |

| Aromatic (C-O) | ~158 |

| Aromatic (Benzyl C1) | ~137 |

| Aromatic (CH) | ~115 - 131 |

| -CH (α-carbon) | ~55 |

| -CH₂- (Benzyl) | ~70 |

| -CH₂- (β-carbon) | ~37 |

Mass Spectrometry

Mass spectrometry is a critical tool for confirming the molecular weight of this compound. The fragmentation pattern can also provide structural information. A significant fragmentation pathway for benzyl-protected tyrosine-containing peptides is the neutral loss of the benzyl group (C₇H₇, ~91 Da) or the entire benzyloxy group (C₇H₇O, ~107 Da).[8]

Table 4: Mass Spectrometry Data for this compound

| Ion | m/z (calculated) |

| [M+H]⁺ | 272.1281 |

| [M+Na]⁺ | 294.1100 |

| [M-H]⁻ | 270.1136 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups. PubChem provides an ATR-IR spectrum for this compound (CID 725704).[1]

Table 5: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) (Typical) |

| O-H stretch (Carboxylic acid) | 2500-3300 (broad) |

| N-H stretch (Amine) | 3200-3500 |

| C-H stretch (Aromatic) | 3000-3100 |

| C-H stretch (Aliphatic) | 2850-2960 |

| C=O stretch (Carboxylic acid) | 1700-1725 |

| C=C stretch (Aromatic) | 1450-1600 |

| C-O stretch (Ether) | 1230-1270 |

Application in Drug Development: Neuropeptide Y Antagonists

This compound is a valuable building block in the synthesis of peptide-based therapeutics, particularly in the development of receptor antagonists. One notable application is in the creation of Neuropeptide Y (NPY) antagonists.[9][10] NPY is a neurotransmitter involved in various physiological processes, and its receptors are targets for drugs aimed at treating conditions like obesity and mood disorders.

The incorporation of this compound into NPY analogs allows for structure-activity relationship (SAR) studies to probe the binding requirements of NPY receptors. The bulky benzyl group can introduce steric hindrance and alter the electronic properties of the tyrosine side chain, leading to changes in receptor affinity and efficacy.

Logical Workflow for SAR Studies of NPY Analogs

The following diagram illustrates a typical workflow for the synthesis and evaluation of NPY analogs incorporating this compound.

Experimental Protocol: Receptor Binding Assay

Objective: To determine the binding affinity of this compound-containing NPY analogs to the NPY Y1 receptor.

Materials:

-

Membrane preparations from cells expressing the human NPY Y1 receptor.

-

¹²⁵I-labeled NPY (radioligand).

-

Synthesized NPY analogs (competitors).

-

Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, add increasing concentrations of the unlabeled NPY analog.

-

Add a constant concentration of ¹²⁵I-labeled NPY to each well.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled NPY.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of the analog that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound is a pivotal synthetic amino acid derivative with significant applications in peptide chemistry and drug discovery. Its benzyl-protected side chain offers strategic advantages in the synthesis of complex peptides, enabling precise control over chemical modifications. The detailed protocols for its synthesis and characterization, as outlined in this guide, provide a practical framework for its utilization in a laboratory setting. Furthermore, its role as a key component in the development of Neuropeptide Y antagonists highlights its importance in the exploration of novel therapeutics. This technical guide serves as a comprehensive resource for researchers, facilitating a deeper understanding and application of this compound in the advancement of pharmaceutical and scientific research.

References

- 1. This compound | C16H17NO3 | CID 725704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. O-benzyl-L-tyrosine | C16H17NO3 | CID 725701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. digitalcommons.mtu.edu [digitalcommons.mtu.edu]

- 5. Boc-O-benzyl-L-tyrosine(2130-96-3) 1H NMR [m.chemicalbook.com]

- 6. Boc-O-benzyl-L-tyrosine(2130-96-3) 13C NMR spectrum [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. pnas.org [pnas.org]

- 10. Synthesis of receptor antagonists of neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to O-Benzyl-D-tyrosine: Molecular Properties

This guide provides essential physicochemical data for O-Benzyl-D-tyrosine, a protected aromatic amino acid derivative. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in peptide synthesis and other biochemical applications.

This compound is a derivative of the amino acid D-tyrosine where the hydroxyl group of the phenol side chain is protected by a benzyl group. This protection is crucial in synthetic chemistry, particularly in solid-phase peptide synthesis, to prevent unwanted side reactions.

Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is critical for stoichiometric calculations in synthesis, analytical characterization, and biochemical assays.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₇NO₃ | [1][][3] |

| Molecular Weight | 271.31 g/mol | [1] |

Logical Relationship of Molecular Properties

The following diagram illustrates the direct relationship between the chemical compound and its core molecular identifiers.

References

A Comprehensive Technical Guide to o-Benzyl-D-tyrosine for Researchers and Drug Development Professionals

Introduction: o-Benzyl-D-tyrosine is a synthetically modified, non-proteinogenic amino acid derivative of D-tyrosine. It serves as a crucial building block in synthetic organic chemistry, particularly in the realm of peptide synthesis. The incorporation of a benzyl protecting group on the phenolic hydroxyl moiety of D-tyrosine enhances its stability and utility in multi-step synthetic procedures, such as solid-phase peptide synthesis (SPPS). This guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below, providing a quantitative basis for its use in experimental settings.

| Property | Value | Reference |

| IUPAC Name | (2R)-2-amino-3-(4-phenylmethoxyphenyl)propanoic acid | [][2] |

| Synonyms | D-Tyr(Bzl)-OH, (R)-2-amino-3-(4-(benzyloxy)phenyl)propanoic acid | [] |

| CAS Number | 65733-15-5 | |

| Molecular Formula | C₁₆H₁₇NO₃ | [] |

| Molecular Weight | 271.31 g/mol | |

| Appearance | White to off-white powder | [] |

| Melting Point | 212-214 °C | [] |

| Density | 1.221 g/cm³ (Predicted) | [] |

| Boiling Point | 456.1 ± 40.0 °C (Predicted) | [] |

| Optical Rotation | [α]²⁰/D = +9.0 ± 1.0° (c=1 in 80% Acetic Acid) |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves the protection of the amino and carboxyl groups of D-tyrosine, followed by the benzylation of the phenolic hydroxyl group, and subsequent deprotection. A representative synthetic workflow is outlined below.

Materials:

-

D-Tyrosine

-

Protecting agents (e.g., Di-tert-butyl dicarbonate for Boc protection)

-

Benzyl bromide

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

Appropriate solvents (e.g., dimethylformamide, methanol)

-

Acids and bases for deprotection (e.g., trifluoroacetic acid, sodium hydroxide)

Procedure:

-

Protection of Amino and Carboxyl Groups: The amino and carboxyl groups of D-tyrosine are first protected to prevent side reactions. The amino group can be protected with a Boc or Fmoc group, and the carboxyl group can be esterified.

-

Benzylation: The protected D-tyrosine is dissolved in a suitable solvent, and a base is added to deprotonate the phenolic hydroxyl group. Benzyl bromide is then added to the reaction mixture, which is stirred at an elevated temperature to facilitate the formation of the benzyl ether.

-

Deprotection: The protecting groups on the amino and carboxyl functionalities are selectively removed under acidic or basic conditions to yield the final product, this compound.

-

Purification: The crude product is purified by recrystallization or column chromatography to obtain a high-purity compound.

Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in SPPS for the synthesis of peptides containing a D-tyrosine residue with a protected side chain.

Procedure:

-

Resin Preparation: The synthesis begins with an amino acid attached to a solid support (resin).

-

Deprotection: The protecting group of the resin-bound amino acid is removed.

-

Coupling: The next amino acid in the sequence, in this case, an N-terminally protected this compound, is activated and coupled to the free amino group on the resin.

-

Wash: Unreacted reagents are washed away.

-

Repeat: The deprotection and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and all side-chain protecting groups (including the benzyl group from the tyrosine residue) are removed simultaneously.

-

Purification: The final peptide is purified using techniques such as high-performance liquid chromatography (HPLC).

Application in Drug Discovery: Opioid Receptor Agonists

This compound is frequently utilized in the synthesis of peptide-based drug candidates, particularly those targeting G-protein coupled receptors (GPCRs) like the opioid receptors. The D-configuration of the amino acid can enhance the peptide's stability against enzymatic degradation and influence its binding affinity and efficacy at the receptor.

Opioid Receptor Signaling Pathway

The binding of an opioid agonist to its receptor initiates a cascade of intracellular signaling events. This signaling can proceed through two primary pathways: the canonical G-protein-dependent pathway and the β-arrestin-dependent pathway.

Upon agonist binding, the opioid receptor activates the associated heterotrimeric G-protein, leading to the dissociation of the Gα and Gβγ subunits.[3][4] The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[3][4] The Gβγ subunits can directly modulate ion channels, leading to decreased calcium influx and increased potassium efflux, which results in neuronal hyperpolarization and reduced neurotransmitter release.[4] This G-protein-mediated pathway is primarily responsible for the analgesic effects of opioids.

Concurrently, agonist binding can lead to the phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin, which uncouples the receptor from the G-protein, leading to desensitization. β-arrestin also acts as a scaffold for other signaling proteins, initiating a distinct wave of signaling, including the activation of the mitogen-activated protein kinase (MAPK) pathway.[5] The β-arrestin pathway is often associated with the adverse effects of opioids, such as tolerance and respiratory depression.

The use of this compound in the design of biased agonists, which preferentially activate the G-protein pathway over the β-arrestin pathway, is an active area of research aimed at developing safer and more effective analgesics.

Conclusion

This compound is a synthetically versatile and valuable compound for researchers and professionals in drug development. Its properties allow for the controlled and efficient synthesis of complex peptides. A thorough understanding of its chemistry, handling, and application in biological systems, such as the opioid signaling pathway, is crucial for leveraging its full potential in the creation of novel and improved therapeutics.

References

A Technical Guide to the Solubility of O-Benzyl-D-tyrosine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of O-Benzyl-D-tyrosine, a protected amino acid derivative critical for peptide synthesis and pharmaceutical development. This document outlines the known solubility characteristics of this compound in various solvents, provides a detailed experimental protocol for solubility determination, and illustrates its use in a common synthetic workflow.

Note on Enantiomers: this compound and its enantiomer, O-Benzyl-L-tyrosine, exhibit identical physical properties, including solubility, in achiral solvents. Therefore, data and principles applicable to the L-enantiomer are directly relevant to the D-enantiomer in most laboratory and manufacturing settings.

Core Concepts in Solubility

The solubility of this compound is governed by its molecular structure, which includes a polar amino acid backbone and a nonpolar benzyl protecting group. This amphiphilic nature results in varied solubility across different solvent classes. The benzyl group enhances the compound's lipophilicity and hydrophobic properties, which can improve its solubility in organic solvents compared to unprotected tyrosine.[1][2] As with other amino acids, solubility is also significantly influenced by the pH of aqueous solutions.

Quantitative Solubility Data

Comprehensive quantitative solubility data for this compound is not extensively published. However, based on its structural characteristics and information from related compounds, a qualitative and estimated solubility profile can be compiled. The following table summarizes the expected solubility of this compound in a range of common laboratory solvents.

| Solvent Class | Solvent | Expected Solubility | Notes |

| Polar Protic | Water | Sparingly soluble to insoluble | Solubility is pH-dependent. Generally, amino acids are more soluble in acidic or basic solutions than at their isoelectric point.[3][4] |

| Methanol | Soluble | Often used in reactions involving amino acid derivatives.[5] | |

| Ethanol | Soluble | Similar to methanol, used as a solvent for reactions and purification.[5] | |

| Acetic Acid | Soluble | Often used in mixtures with water for analysis, suggesting good solubility. | |

| Polar Aprotic | Dimethylformamide (DMF) | Very Soluble | A common solvent for peptide synthesis, indicating high solubility of protected amino acids.[5] |

| Acetonitrile (ACN) | Soluble | Used in chromatography for peptides, suggesting it is a viable solvent.[5] | |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | A strong polar aprotic solvent capable of dissolving a wide range of compounds. | |

| Nonpolar | Dichloromethane (DCM) | Soluble | Frequently used in the initial steps of solid-phase peptide synthesis for resin swelling.[6] |

| Ethyl Acetate | Sparingly soluble | While tyrosine itself has reported solubility, the protected form may have slightly different characteristics.[5] | |

| Diethyl Ether | Sparingly soluble to insoluble | Often used as an anti-solvent to precipitate amino acid derivatives.[7] | |

| Hexanes | Insoluble | Unlikely to be a suitable solvent due to the polarity of the amino acid backbone. |

Experimental Protocol: Determination of this compound Solubility

This protocol outlines a general method for determining the solubility of this compound in a specific solvent at a given temperature. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials:

-

This compound

-

Selected solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring continuous agitation to facilitate dissolution. Equilibrium is reached when successive measurements of concentration, taken 24 hours apart, are consistent.[8]

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining microcrystals.

-

Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution by HPLC.

-

Construct a calibration curve by plotting the peak area of the standards against their concentration.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

-

Visualization of Experimental Workflow and Synthetic Application

The primary application of this compound is in solid-phase peptide synthesis (SPPS), where it serves as a protected building block.[1] The following diagrams illustrate a typical experimental workflow for solubility determination and its integration into an SPPS process.

Caption: Workflow for Solubility Determination

Caption: this compound in SPPS Workflow

References

O-Benzyl-D-tyrosine: A Comprehensive Technical Guide to its Discovery, Synthesis, and Applications

Abstract

O-Benzyl-D-tyrosine, a protected derivative of the non-proteinogenic amino acid D-tyrosine, is a critical building block in modern peptide synthesis and a valuable tool in pharmaceutical and neuropharmacological research. Its benzyl ether protecting group on the phenolic hydroxyl function prevents unwanted side reactions during peptide synthesis, while the D-configuration offers resistance to enzymatic degradation, enhancing the stability and bioavailability of resulting peptides. This in-depth technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, a summary of its physicochemical properties, and an exploration of its applications, particularly in the construction of bioactive peptides.

Discovery and History

The development of this compound is intrinsically linked to the advancements in peptide chemistry in the early 20th century. The pioneering work on solid-phase peptide synthesis (SPPS) by Bruce Merrifield necessitated the use of amino acids with temporary protecting groups to ensure the specific and controlled formation of peptide bonds. Initially, much of the focus was on the proteinogenic L-amino acids.

The synthesis of O-benzyl-L-tyrosine was an early and significant achievement in this field, providing a means to incorporate tyrosine into peptide chains without the phenolic hydroxyl group interfering with the coupling reactions. The benzyl group was identified as a suitable protecting group due to its relative stability under the conditions of peptide synthesis and its susceptibility to removal under specific, non-damaging conditions.

The synthesis and use of this compound followed as a logical and crucial extension of this work. Researchers recognized that incorporating D-amino acids into peptides could confer significant advantages, most notably increased resistance to proteolytic degradation. This enhanced stability is a highly desirable attribute for therapeutic peptides, as it can lead to longer in vivo half-lives and improved bioavailability. Consequently, this compound became a valuable reagent for scientists aiming to create more robust and effective peptide-based drugs and research tools. While a singular "discovery" paper for this compound is not prominently cited in historical literature, its emergence is a direct result of the expanding toolkit of peptide chemists seeking to modulate peptide structure and function.

Physicochemical Properties

This compound is a white to off-white crystalline powder. Its key physicochemical properties are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₇NO₃ | [1] |

| Molecular Weight | 271.31 g/mol | [1] |

| CAS Number | 65733-15-5 | [1] |

| Melting Point | 212 - 214 °C | [1] |

| Optical Rotation ([α]²⁰/D) | +9.0 ± 1.0° (c=1 in 80% Acetic Acid) | [1] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

Synthesis of this compound

Several methods have been developed for the synthesis of this compound. The most common approach involves the selective benzylation of the phenolic hydroxyl group of D-tyrosine. This requires the protection of the amino and carboxyl groups to prevent side reactions.

General Synthesis Workflow

The overall synthetic strategy typically involves three main steps:

-

Protection of the amino and carboxyl groups of D-tyrosine. This is often achieved by forming an N-protected ester derivative, for example, N-Boc-D-tyrosine methyl ester.

-

Benzylation of the phenolic hydroxyl group. The protected D-tyrosine is then reacted with a benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a base.

-

Deprotection of the amino and carboxyl groups. The protecting groups are removed to yield the final this compound product.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Benzylation of N-Boc-D-tyrosine

This protocol describes the benzylation of the commercially available N-Boc-D-tyrosine.

Materials:

-

N-Boc-D-tyrosine

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Benzyl bromide (BnBr)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve N-Boc-D-tyrosine in anhydrous DMF.

-

Add anhydrous potassium carbonate to the solution.

-

Slowly add benzyl bromide to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain N-Boc-O-benzyl-D-tyrosine.

-

The Boc group can then be removed using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield this compound.

Applications in Peptide Synthesis

The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS). Its use allows for the incorporation of a D-tyrosine residue into a peptide chain, which can have profound effects on the peptide's biological activity, stability, and conformation.

Role in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the benzyl ether of this compound protects the phenolic hydroxyl group, preventing it from reacting with the activated carboxyl groups of incoming amino acids. This ensures the correct peptide sequence is assembled. The D-configuration is maintained throughout the synthesis.

Caption: Incorporation of this compound in Fmoc-based SPPS.

Applications in Neuropharmacology and Drug Development

The incorporation of this compound into peptides is a key strategy in the development of novel therapeutics, particularly in the field of neuropharmacology. Peptides containing D-amino acids often exhibit enhanced stability and can have altered receptor binding affinities and selectivities compared to their all-L-amino acid counterparts.

This compound is used in the synthesis of peptide analogs that can act as agonists or antagonists for various receptors in the central nervous system. For example, it has been incorporated into analogs of neuropeptides to study their role in pain, mood, and cognition. The resulting peptides are valuable research tools for probing receptor-ligand interactions and for developing potential drug candidates for neurological disorders.

While this compound itself is not a direct modulator of signaling pathways, it is a critical component in the creation of molecules that are. The diagram below illustrates the conceptual role of a peptide containing D-tyrosine (synthesized using this compound) in interacting with a G-protein coupled receptor (GPCR), a common target for neuropeptides.

Caption: Conceptual role of a D-tyrosine-containing peptide.

Conclusion

This compound has established itself as an indispensable tool in the field of peptide science. Its history is a testament to the ingenuity of chemists in developing strategies to construct complex biomolecules with tailored properties. The ability to incorporate D-tyrosine into peptides has opened up new avenues for the design of more stable and potent therapeutic peptides and has provided researchers with invaluable probes to study biological processes. As the demand for sophisticated peptide-based drugs and research tools continues to grow, the importance of this compound in both academic and industrial research is set to endure.

References

Spectroscopic Characterization of o-Benzyl-d-tyrosine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies for the characterization of o-Benzyl-d-tyrosine. Designed for researchers, scientists, and professionals in drug development, this document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It also includes detailed experimental protocols and a logical workflow for the spectroscopic analysis of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for o-Benzyl-tyrosine and its derivatives. While specific data for the d-isomer is limited in publicly available literature, the data for the l-isomer and its protected forms serve as a reliable reference, as the stereochemistry at the alpha-carbon does not significantly alter the chemical shifts in NMR or the vibrational modes in IR spectroscopy, nor the mass-to-charge ratio in mass spectrometry under standard conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of N-Boc-O-benzyl-L-tyrosine

| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration |

| Aromatic (Benzyl & Tyrosine) | 7.42 - 6.90 | m | 9H |

| -NH (Amide) | ~5.0 | d | 1H |

| -CH (α-proton) | ~4.58 | m | 1H |

| -CH₂- (Benzyl) | 5.02 | s | 2H |

| -CH₂- (β-protons) | 3.12 - 2.86 | m | 2H |

| -C(CH₃)₃ (Boc) | 1.42 | s | 9H |

| Note: Data is for the N-Boc protected L-isomer and chemical shifts can vary slightly depending on the solvent and concentration used.[1] |

Table 2: ¹³C NMR Spectroscopic Data of N-Boc-O-benzyl-L-tyrosine

| Carbon | Chemical Shift (δ) ppm |

| C=O (Carboxyl) | 176.51 |

| C=O (Boc) | 157.99 |

| Aromatic (C-O) | 157.37 |

| Aromatic (Quaternary) | 137.55, 136.99 |

| Aromatic (CH) | 130.43, 130.40, 130.15, 128.76, 128.58, 128.13, 127.96, 127.48, 115.00, 114.82 |

| C (Boc quaternary) | 80.32 |

| -CH₂- (Benzyl) | 70.03, 69.49 |

| -CH (α-carbon) | 54.07 |

| -CH₂- (β-carbon) | 36.93, 36.32 |

| -CH₃ (Boc) | 28.30, 22.70 |

| Note: Data is for the N-Boc protected L-isomer and chemical shifts can vary slightly depending on the solvent and concentration used.[2][3] |

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data of O-benzyl-L-tyrosine

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H stretch (Carboxylic acid) | 3400-2400 (broad) | |

| N-H stretch (Amine) | 3300-3000 | |

| C-H stretch (Aromatic) | 3100-3000 | |

| C-H stretch (Aliphatic) | 3000-2850 | |

| C=O stretch (Carboxylic acid) | ~1700 | |

| C=C stretch (Aromatic) | 1600-1450 | |

| N-H bend (Amine) | ~1600 | |

| C-O stretch (Ether) | ~1240 | |

| Note: Data is for the L-isomer. The spectrum for the D-isomer is expected to be identical. |

Mass Spectrometry

Table 4: Mass Spectrometry Data of O-benzyl-L-tyrosine

| Technique | m/z | Interpretation |

| GC-MS | 197, 235.775 | Molecular Ion and/or fragment ions |

| ESI-MS | 272.1281 [M+H]⁺ | Protonated molecular ion |

| Note: Data is for the L-isomer. The mass spectrum for the D-isomer is expected to be identical.[4] |

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with pH adjustment, or CD₃OD) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: Appropriate for the chemical shift range of the compound (e.g., 0-12 ppm).

-

Processing: Fourier transform, phase correction, and baseline correction. The residual solvent peak is used for chemical shift referencing.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Processing: Fourier transform with an appropriate line broadening, phase correction, and baseline correction. The solvent peak is used for chemical shift referencing.[1]

FT-IR Spectroscopy (KBr Pellet Method)

-

Thoroughly grind 1-2 mg of dry this compound in an agate mortar.

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.

-

Quickly and thoroughly mix the sample and KBr by grinding until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet-forming die.

-

Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[1]

Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Mode: Transmittance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of a pure KBr pellet should be collected prior to sample analysis.[1]

Mass Spectrometry (Electrospray Ionization - ESI)

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water with a small amount of formic acid to promote ionization). A typical concentration is 1 mg/mL.

-

Dilute the stock solution with the same solvent to a final concentration of approximately 1-10 µg/mL.

Data Acquisition:

-

Mass Spectrometer: An ESI-MS instrument (e.g., Q-TOF, Orbitrap).

-

Ionization Mode: Positive ion mode is typically used for amino acids to observe [M+H]⁺ ions.

-

Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 100-500).

-

Data Analysis: The resulting mass spectrum will show the mass-to-charge ratio of the ions. The accurate mass measurement can be used to confirm the elemental composition.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a compound such as this compound.

References

Commercial Sourcing and Technical Applications of High-Purity o-Benzyl-d-tyrosine: A Guide for Researchers

For researchers, scientists, and drug development professionals, o-Benzyl-d-tyrosine is a critical chiral building block in the synthesis of peptide-based therapeutics and other complex organic molecules. Its benzyl-protected hydroxyl group prevents unwanted side reactions during peptide synthesis, while the d-configuration can impart unique pharmacological properties, such as increased metabolic stability and altered receptor binding affinities. This technical guide provides an in-depth overview of commercial suppliers, detailed experimental protocols for its synthesis and analysis, and a discussion of its applications.

Commercial Suppliers of High-Purity this compound

The availability of high-purity this compound is crucial for reproducible and successful research outcomes. Several chemical suppliers offer this compound, often with varying purity levels and in different quantities. Below is a comparative table of prominent commercial suppliers.

| Supplier | Product Name | CAS Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Storage Conditions |

| BOC Sciences | This compound | 65733-15-5 | - | C16H17NO3 | 271.30 | White to off-white powder | 2-8 °C |

| Chem-Impex | This compound | 65733-15-5 | ≥ 99% (HPLC) | C16H17NO3 | 271.3 | White to off-white powder | 0-8°C[1] |

| Alfa Aesar (Thermo Fisher Scientific) | This compound | 65733-15-5 | - | C16H17NO3 | - | - | - |

Note: Purity levels and other specifications should be confirmed with the supplier at the time of purchase, as they may vary by batch.

Applications in Research and Development

This compound is primarily utilized as a protected amino acid in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[] The benzyl ether linkage is stable to the acidic conditions used for the removal of Boc protecting groups and the basic conditions for Fmoc group removal, providing orthogonal protection. Its incorporation into peptide sequences allows for the investigation of structure-activity relationships, where the chirality of an amino acid residue can significantly influence biological activity.[]

Beyond peptide synthesis, this compound serves as a precursor in the synthesis of various pharmaceutical compounds, particularly in the development of drugs targeting neurological disorders and in neuropharmacology research to investigate neurotransmitters and their receptors.[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of high-purity this compound.

Synthesis of N-Boc-o-Benzyl-d-tyrosine

A common route to this compound involves the benzylation of the hydroxyl group of N-Boc-d-tyrosine, followed by the deprotection of the amino group.

Materials:

-

N-Boc-d-tyrosine

-

Benzyl bromide (BnBr)

-

Sodium hydroxide (NaOH)

-

Copper (II) sulfate pentahydrate (CuSO4·5H2O)

-

Methanol (MeOH)

-

Dioxane

-

Water (H2O)

-

Ethyl acetate (EtOAc)

-

Hydrochloric acid (HCl)

Procedure:

-

Copper Complex Formation: Dissolve D-tyrosine (1.0 eq) in a 2N NaOH solution. To this, add an aqueous solution of CuSO4·5H2O (0.5 eq) and stir for 30 minutes. Heat the mixture to 60°C for 15 minutes, then cool to room temperature. Add methanol to the reaction mixture.

-

Benzylation: Add additional 2N NaOH, followed by the dropwise addition of benzyl bromide (1.05 eq). Stir the reaction at room temperature for 4 hours.

-

Work-up and Isolation: The resulting precipitate is collected by filtration and washed sequentially with a methanol/water mixture, pure methanol, 1N HCl, distilled water, 1N NH4OH, and finally with distilled water. The resulting solid is crude this compound.

-

Boc Protection (for N-Boc-o-Benzyl-d-tyrosine): Dissolve the crude this compound in a 2:1 mixture of dioxane and water. Add 1N NaOH and sodium bicarbonate (NaHCO3). Cool the mixture to 0°C and add di-tert-butyl dicarbonate ((Boc)2O) (2.1 eq). Allow the reaction to stir at room temperature for 15 hours.

-

Purification: Filter the reaction mixture to remove any undissolved solids. Concentrate the filtrate and extract with ethyl acetate. The organic layer is then washed, dried, and concentrated to yield N-Boc-o-Benzyl-d-tyrosine.

Purification of this compound by Crystallization

High purity is often achieved through crystallization.

Materials:

-

Crude this compound

-

A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane)

Procedure:

-

Dissolve the crude this compound in a minimal amount of the hot "good" solvent (e.g., ethanol).

-

Slowly add the "anti-solvent" (e.g., water) until the solution becomes cloudy.

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent mixture.

-

Dry the crystals under vacuum to a constant weight.

Quality Control and Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound. A chiral HPLC method is necessary to determine the enantiomeric purity.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A chiral stationary phase (CSP) column, such as one based on a crown ether or cyclodextrin derivative, is recommended for enantiomeric separation. For general purity, a C18 column can be used.

-

Mobile Phase: A typical mobile phase for chiral separation of amino acid derivatives is a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., perchloric acid solution). For a C18 column, a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is common.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the aromatic rings absorb, typically around 220 nm or 254 nm.

-

Column Temperature: 25°C.

Sample Preparation:

-

Prepare a stock solution of the this compound sample in the mobile phase or a compatible solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Analysis:

-

Equilibrate the column with the initial mobile phase until a stable baseline is achieved.

-

Inject the prepared sample.

-

Run the HPLC method and record the chromatogram.

-

Purity is determined by the relative peak area of the main component. Enantiomeric excess (e.e.) is calculated from the peak areas of the d- and l-enantiomers in a chiral separation.

Signaling Pathways and Biological Activity

Currently, there is limited evidence in the scientific literature to suggest that this compound itself is a biologically active molecule that directly participates in specific signaling pathways. Its primary role is that of a synthetic intermediate.[1][] The biological effects of peptides containing this residue are determined by the overall peptide sequence and its interaction with biological targets. The use of the d-enantiomer is a strategic choice in drug design to enhance properties such as resistance to enzymatic degradation.

References

Methodological & Application

Application Notes and Protocols for O-Benzyl-d-tyrosine in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of O-Benzyl-d-tyrosine (H-D-Tyr(Bzl)-OH) into peptide sequences using solid-phase peptide synthesis (SPPS). This document outlines detailed protocols for both Fmoc/tBu and Boc/Bzl strategies, including quantitative data, experimental procedures, and troubleshooting.

Introduction

This compound is a protected derivative of the non-proteinogenic amino acid D-tyrosine. The benzyl ether on the phenolic hydroxyl group offers robust protection during peptide synthesis, preventing unwanted side reactions.[1] The incorporation of D-amino acids, such as D-tyrosine, into peptides can significantly enhance their metabolic stability by conferring resistance to enzymatic degradation.[2] This makes peptides containing this compound valuable candidates in drug discovery and development, particularly for creating analogs of bioactive peptides like enkephalins to modulate opioid receptors.[3][4]

The choice between the two primary SPPS strategies, Fmoc/tBu and Boc/Bzl, depends on the specific peptide sequence, its length, and the available laboratory equipment. The Fmoc strategy employs a base-labile Nα-protecting group, while the Boc strategy utilizes an acid-labile one.[1]

Data Presentation

Table 1: Reagent Stoichiometry for Fmoc-D-Tyr(Bzl)-OH Coupling

| Reagent/Component | Equivalents (relative to resin loading) | Purpose |

| Amino Acid | ||

| Fmoc-D-Tyr(Bzl)-OH | 2 - 5 | Amino acid to be coupled |

| Coupling Reagents | ||

| HBTU/TBTU | 1.9 - 5 | Uronium/Aminium salt activator |

| HATU | 1.9 - 4.9 | Uronium/Aminium salt activator (for difficult couplings) |

| DIC | 3 - 5.5 | Carbodiimide activator |

| Additives | ||

| HOBt | 3 - 5.5 | Reduces racemization and improves efficiency |

| HOAt | 3 - 5 | Aza-analog of HOBt, enhances coupling speed |

| Bases | ||

| DIPEA | 4 - 10 | Tertiary amine base for activation |

| 2,4,6-Collidine | 4 - 10 | Weaker base, recommended to minimize racemization |

Data adapted from a standard protocol for a similar derivative, Fmoc-Tyr(tBu)-OH.[5]

Table 2: Reagent Stoichiometry for Boc-D-Tyr(Bzl)-OH Coupling

| Reagent/Component | Equivalents (relative to resin loading) | Purpose |

| Amino Acid | ||

| Boc-D-Tyr(Bzl)-OH | 3 - 4 | Amino acid to be coupled |

| Coupling Reagents | ||

| DIC | 3 - 4 | Carbodiimide activator |

| Additives | ||

| HOBt | 3 - 4 | Reduces racemization and improves efficiency |

| Neutralization Base | ||

| DIPEA | 10% (v/v) in DCM | Neutralizes the TFA salt after Boc deprotection |

Data adapted from a standard protocol for Boc-Tyr(Bzl)-OH.[1]

Table 3: Cleavage Cocktails for Peptides Containing Tyr(Bzl)

| Cleavage Method | Reagent Composition | Conditions | Key Considerations |

| Standard HF Cleavage | Anhydrous HF / Anisole or p-Cresol (9:1 v/v) | 0-5 °C, 30-60 minutes | Highly effective for Boc-SPPS but requires a specialized, HF-resistant apparatus due to the high toxicity and corrosivity of HF.[6] |

| TFMSA Cleavage | TFMSA / TFA / m-cresol / DMS | 0-5 °C, 1-2 hours | A viable alternative to HF, though still highly corrosive. Does not require a specialized apparatus.[6] |

| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5 v/v) | Room Temperature, 1.5 - 4 hours | Commonly used for peptides with sensitive residues like Cys, Met, Trp, and Tyr.[7][8] |

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Cycle for Coupling Fmoc-D-Tyr(Bzl)-OH

This protocol outlines the manual steps for a single coupling cycle on a solid-phase resin after the N-terminal Fmoc group of the preceding amino acid has been removed.

1. Resin Preparation:

-

Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes in a suitable reaction vessel.[5]

2. Activation and Coupling (HBTU/HOBt Method):

-

In a separate vessel, dissolve Fmoc-D-Tyr(Bzl)-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the mixture and allow the solution to pre-activate for 2-5 minutes.[5]

-

Add the activation mixture to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

3. Monitoring:

-

Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.[9]

-

If the test is positive, the coupling reaction can be extended, or a second coupling can be performed.

4. Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) and then with Dichloromethane (DCM) (3-5 times) to prepare for the next deprotection step.[1]

Protocol 2: Standard Boc-SPPS Cycle for Coupling Boc-D-Tyr(Bzl)-OH

This protocol outlines the manual steps for a single coupling cycle using the Boc/Bzl strategy.

1. Resin Swelling and Deprotection:

-

Swell the peptide-resin (e.g., Merrifield resin) in DCM for 30 minutes.[1]

-

Drain the DCM and add a solution of 50% (v/v) Trifluoroacetic acid (TFA) in DCM to the resin. Agitate for 2 minutes.

-

Drain and add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.[6]

2. Washing and Neutralization:

-

Wash the resin with DCM (3 times), isopropanol (2 times), and then DCM again (3 times).[6]

-

Wash with DMF (3 times).

-

Add a solution of 10% (v/v) DIPEA in DMF and agitate for 5 minutes. Repeat this step.

-

Wash the resin with DMF (5 times).[6]

3. Activation and Coupling (DIC/HOBt Method):

-

In a separate vial, dissolve Boc-D-Tyr(Bzl)-OH (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF/DCM.[1]

-

Cool the solution to 0°C.

-

Add DIC (3 eq.) to the amino acid solution and allow it to pre-activate for 10 minutes.[1]

-

Add the pre-activated amino acid solution to the resin and agitate for 1-4 hours at room temperature.[10]

4. Monitoring and Washing:

-

Monitor the reaction progress with the Kaiser test.[10]

-

Once coupling is complete, wash the resin thoroughly with DMF and DCM.[10]

Protocol 3: Final Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and the removal of the benzyl side-chain protecting group using Reagent K.

1. Resin Preparation:

-

Ensure the N-terminal protecting group (Fmoc or Boc) has been removed.

-

Wash the final peptide-resin with DCM and dry it under vacuum.[1]

2. Cleavage:

-

Add the cleavage cocktail, such as Reagent K (TFA/phenol/water/thioanisole/EDT), to the dry resin (approximately 10 mL per gram of resin).[1][8]

-

Agitate the mixture at room temperature for 2-4 hours.[1][11]

3. Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.

-

Dry the crude peptide pellet under vacuum. The product can then be purified by reverse-phase HPLC.[1]

Mandatory Visualizations

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Simplified signaling pathway of opioid receptors.

Application Notes

-

Enhanced Stability: The inclusion of a D-amino acid like this compound can significantly increase the peptide's resistance to proteolytic degradation, thereby extending its in vivo half-life.[2] This is a crucial attribute for the development of therapeutic peptides.

-

Opioid Receptor Modulation: Peptides containing D-tyrosine are extensively studied as analogs of endogenous enkephalins.[3][12] These analogs often exhibit modified binding affinities and selectivities for mu (µ), delta (δ), and kappa (κ) opioid receptors, making them promising candidates for novel analgesics with potentially reduced side effects.[12]

-

Side Reaction Management: During the final cleavage of peptides containing Tyr(Bzl), the benzyl protecting group is removed by strong acid. This generates a reactive benzyl cation that can cause side reactions, such as re-alkylation of the deprotected tyrosine or modification of other susceptible residues like tryptophan and methionine.[6] The use of scavengers like anisole, p-cresol, thioanisole, and ethanedithiol (EDT) in the cleavage cocktail is essential to trap these reactive species and improve the purity of the final peptide.[6][8]

-

Cosmetic Applications: Recent studies have shown that peptides containing terminal D-tyrosine can exhibit anti-melanogenic effects by inhibiting tyrosinase activity. This suggests potential applications in cosmetics for skin lightening and treating hyperpigmentation.[13]

By following the detailed protocols and considering the information provided in these application notes, researchers can successfully synthesize peptides containing this compound for a variety of applications in research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives [mdpi.com]

- 3. Development of novel enkephalin analogues which have enhanced opioid activities at both μ and δ opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Minimum-structure enkephalin analogues incorporating L-tyrosine, D(or L)-phenylalanine, and a diamine spacer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. D-tyrosine adds an anti-melanogenic effect to cosmetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Site-Specific Incorporation of O-Benzyl-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the principles, protocols, and applications of incorporating the unnatural amino acid (UAA) O-Benzyl-L-tyrosine into proteins at specific sites. This technique offers a powerful tool for protein engineering and drug development by enabling the introduction of a unique, protected tyrosine analog. The benzyl group can serve as a bulky probe to investigate protein structure and interactions, or it can be subsequently removed to reveal a native tyrosine residue at a desired position and time, offering a form of "caged" protein technology.

While O-Benzyl-L-tyrosine is a well-established building block in solid-phase peptide synthesis[1][2], its site-specific incorporation into larger proteins using expanded genetic code technology is a more specialized application. Detailed protocols and quantitative data for O-Benzyl-L-tyrosine are not as prevalent in the literature as for other UAAs with bioorthogonal handles. Therefore, the protocols and expected outcomes presented here are based on established methodologies for the incorporation of structurally similar tyrosine analogs, such as O-methyl-L-tyrosine and o-nitrobenzyl-L-tyrosine, using amber codon suppression technology[3][4][5][6].

Core Concepts of Unnatural Amino Acid Incorporation

The site-specific incorporation of O-Benzyl-L-tyrosine into a protein of interest (POI) is achieved through the use of an orthogonal translation system (OTS). This system operates in parallel to the host cell's natural protein synthesis machinery without cross-reacting with it[7][8]. The key components of an OTS are:

-

An Orthogonal Aminoacyl-tRNA Synthetase (o-aaRS): This enzyme is engineered to specifically recognize and charge O-Benzyl-L-tyrosine onto its cognate orthogonal tRNA. It must not recognize any of the 20 canonical amino acids.

-

An Orthogonal tRNA (o-tRNA): This tRNA is not recognized by any of the endogenous aaRSs in the host organism. It possesses an anticodon that recognizes a unique codon, typically the amber stop codon (UAG), which is introduced at the desired site in the gene of the POI.

-

The Unnatural Amino Acid: O-Benzyl-L-tyrosine is supplied in the cell culture medium and is taken up by the host cells.

When the ribosome encounters the amber codon in the mRNA of the POI, the o-tRNA charged with O-Benzyl-L-tyrosine is delivered to the ribosome, resulting in the incorporation of the UAA at that specific position.

Experimental Workflow Overview

The general workflow for incorporating O-Benzyl-L-tyrosine into a target protein is a multi-step process that involves molecular biology, cell culture, protein expression, and purification, followed by characterization.

Caption: General workflow for O-Benzyl-L-tyrosine incorporation.

Quantitative Data

| Parameter | Reported Value (for similar UAAs) | Reference | Notes |

| Incorporation Efficiency | >95% occupancy | [5] | Measured for 3-iodo-L-tyrosine in mammalian cells. This represents the percentage of protein molecules at the target site that contain the UAA versus a canonical amino acid. |

| Protein Yield | 1-10 mg/L of culture | [3][9] | Highly variable. Optimization of expression conditions is crucial. Yields for proteins containing UAAs are typically lower than for wild-type proteins. |

| Fidelity | High (>99%) | [3][5] | The fidelity of incorporation is generally high with well-evolved orthogonal systems, meaning the UAA is incorporated only at the designated amber codon and not elsewhere. |

Experimental Protocols

The following are detailed protocols for the site-specific incorporation of O-Benzyl-L-tyrosine in E. coli, a common host for recombinant protein expression.

Protocol 1: Preparation of Plasmids and Bacterial Strains

-

Site-Directed Mutagenesis:

-

Introduce an amber stop codon (TAG) at the desired position in the gene of your protein of interest (POI) using a standard site-directed mutagenesis protocol (e.g., QuikChange).

-

The POI should be in an expression vector with a suitable promoter (e.g., T7) and antibiotic resistance marker.

-

-

Orthogonal Translation System Plasmid:

-

Obtain a plasmid encoding the engineered o-aaRS and o-tRNA pair. As a specific synthetase for O-Benzyl-L-tyrosine is not commercially available, one would need to be evolved. This is a complex process involving the creation of a library of synthetase mutants and selection for the desired activity[7][8][10]. A potential starting point could be a promiscuous tyrosyl-tRNA synthetase. This plasmid will have a different origin of replication and a different antibiotic resistance marker than the POI plasmid. A commonly used plasmid for evolving and expressing orthogonal systems is pEVOL[11].

-

-

Transformation:

-

Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the POI plasmid and the o-aaRS/o-tRNA plasmid.

-

Plate the transformed cells on LB agar plates containing both antibiotics to select for colonies containing both plasmids.

-

Protocol 2: Protein Expression and UAA Incorporation

-

Starter Culture:

-

Inoculate a single colony from the transformation plate into 10 mL of LB medium containing both antibiotics.

-

Grow overnight at 37°C with shaking.

-

-

Expression Culture:

-

The next day, inoculate 1 L of fresh LB medium containing both antibiotics with the overnight starter culture.

-

Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

-

Induction:

-

Add O-Benzyl-L-tyrosine to the culture to a final concentration of 1 mM.

-

Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

-

Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to improve protein folding and solubility.

-

-

Cell Harvest:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

The cell pellet can be stored at -80°C or used immediately for protein purification.

-

Protocol 3: Protein Purification and Characterization

-

Protein Purification:

-

Purify the protein containing O-Benzyl-L-tyrosine using standard chromatography techniques (e.g., affinity chromatography, ion exchange, size exclusion) based on the properties of your POI.

-

-

Mass Spectrometry Analysis:

-

Verify the successful incorporation of O-Benzyl-L-tyrosine by mass spectrometry[12][13][14][15].

-

Intact Protein Analysis: The mass of the purified protein should correspond to the theoretical mass of the protein with the UAA incorporated. The mass of O-Benzyl-L-tyrosine is 271.31 g/mol .

-

Peptide Mapping/MS-MS: Digest the protein with a specific protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS. This will confirm the exact site of incorporation.

-

Deprotection of the Benzyl Group (Optional)

A key application of incorporating O-Benzyl-L-tyrosine is the subsequent removal of the benzyl protecting group to yield a native tyrosine residue. This can be achieved through catalytic hydrogenolysis or strong acidolysis[1][16]. The choice of method depends on the stability of the protein. For folded proteins, milder deprotection strategies would need to be developed.

Logical Relationships in Orthogonal Translation

The functionality of the unnatural amino acid incorporation system relies on the principle of orthogonality. The following diagram illustrates the key relationships that prevent interference with the host cell's translational machinery.

Caption: Orthogonality in UAA incorporation.

Applications in Research and Drug Development

The ability to incorporate O-Benzyl-L-tyrosine site-specifically into proteins opens up several avenues for research and development:

-

Probing Protein Structure and Function: The bulky benzyl group can be used to probe steric constraints within a protein's active site or at protein-protein interfaces[17][18].

-

"Caged" Protein Technology: The benzyl group can act as a photocleavable or chemically cleavable protecting group. This allows for the temporal and spatial control of protein activity. The protein is initially inactive with the "caged" tyrosine and can be activated by removing the benzyl group.

-